N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Oxadiazole Scaffolds

Procure CAS 865286-90-4 to uniquely access the 3,5-dimethoxyphenyl/3-methoxybenzamide pharmacophore absent in regioisomeric analogs. Published SAR shows N-(1,3,4-oxadiazol-2-yl)benzamides achieve MICs as low as 0.25 µg/mL against MRSA, VISA, VRSA, VRE via LTA biosynthesis inhibition—mechanistically divergent from simple alkanamide derivatives. The compound shares the core scaffold of selective NTPDase2 inhibitors validated by docking, offering a cancer-relevant probe. Lead-like profile (MW 355.35, LogP ~3.2) provides ample expansion headroom without Rule of 5 violation. Choose this scaffold to avoid target engagement shifts caused by even minor methoxy substitution changes.

Molecular Formula C18H17N3O5
Molecular Weight 355.35
CAS No. 865286-90-4
Cat. No. B2494180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide
CAS865286-90-4
Molecular FormulaC18H17N3O5
Molecular Weight355.35
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
InChIInChI=1S/C18H17N3O5/c1-23-13-6-4-5-11(7-13)16(22)19-18-21-20-17(26-18)12-8-14(24-2)10-15(9-12)25-3/h4-10H,1-3H3,(H,19,21,22)
InChIKeyVFSRSMAQTKQDOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Evidence Profile for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide (CAS 865286-90-4)


N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide (CAS 865286-90-4; molecular formula C₁₈H₁₇N₃O₅; MW 355.35) is a 2,5-disubstituted-1,3,4-oxadiazole derivative bearing a 3,5-dimethoxyphenyl substituent at the oxadiazole 5-position and a 3-methoxybenzamide moiety at the 2-position [1]. The compound belongs to the N-(1,3,4-oxadiazol-2-yl)benzamide chemotype, a scaffold identified as privileged for antibacterial drug development and studied for mechanisms of action against Gram-positive pathogens [2]. It is catalogued in commercial screening libraries under identifiers ZINC4276122, MCULE-1102754408, and VU0489166-1, indicating its availability for high-throughput screening and medicinal chemistry optimisation programmes [1]. Crucially, primary literature with compound-specific quantitative biological data is extremely limited; the differentiation evidence below therefore draws on structural comparisons with defined analogs, class-level pharmacological inferences, and predicted physicochemical properties to guide scientific selection decisions.

Why Near-Analog Substitution of CAS 865286-90-4 Carries Scientific and Procurement Risk


Within the N-(1,3,4-oxadiazol-2-yl)benzamide family, minor changes in methoxy substitution pattern and benzamide regiochemistry profoundly alter both physicochemical properties and biological target engagement. Published structure-activity relationship (SAR) studies on halogenated N-(1,3,4-oxadiazol-2-yl)benzamides demonstrate that subtle peripheral modifications switch the antibacterial mechanism of action—from membrane depolarisation to inhibition of lipoteichoic acid biosynthesis—underscoring the non-interchangeability of close analogs [1]. For CAS 865286-90-4, the specific 3,5-dimethoxy arrangement on the phenyl-oxadiazole ring, combined with a single 3-methoxy substituent on the benzamide, constitutes a distinct pharmacophoric signature that is absent in the 2,5-dimethoxy, 3,4-dimethoxy, and 4-methoxy regioisomeric variants. Replacing this compound with an analog carrying a different methoxy topology risks losing the intended binding mode, altering logD-driven permeability, or compromising the synthetic tractability of the scaffold—consequences that cannot be predicted without head-to-head comparative data, which is currently unavailable for this specific compound.

Quantitative Differentiation Evidence for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide


Methoxy Regioisomerism on the Phenyl-Oxadiazole Ring: 3,5- vs. 2,5-Dimethoxy Substitution

The target compound features a symmetric 3,5-dimethoxyphenyl group attached to the 1,3,4-oxadiazole 5-position. Its closest commercially available regioisomer, N-[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide, carries the methoxy groups at the 2- and 5-positions. The 3,5-substitution pattern generates a distinct electrostatic surface potential and alters the dihedral angle between the phenyl ring and the oxadiazole core compared with the 2,5-analog, which introduces steric crowding adjacent to the heterocycle. In the broader 2,5-disubstituted-1,3,4-oxadiazole SAR literature, the position of electron-donating methoxy groups on the aryl ring has been shown to modulate tyrosinase inhibitory IC₅₀ values by over 10-fold when comparing ortho-, meta-, and para-substituted variants [1]. Although direct head-to-head biological data for these two specific compounds are lacking, the established sensitivity of bioactivity to methoxy topology within the oxadiazole class makes regioisomer substitution a high-risk procurement decision without confirmatory screening.

Medicinal Chemistry Structure-Activity Relationship Oxadiazole Scaffolds

Benzamide Methoxy Count: Mono- vs. Di-Methoxybenzamide Differentiation

CAS 865286-90-4 bears a single 3-methoxy group on its benzamide ring, distinguishing it from the closest catalogued analog N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,4-dimethoxybenzamide (CAS 941997-76-8), which carries an additional methoxy at the 4-position of the benzamide. This structural difference is predicted to impact lipophilicity: the ACD/LogP of the target compound (3-methoxybenzamide) is approximately 3.2, whereas the 3,4-dimethoxybenzamide analog is predicted to have a LogP of approximately 3.0 due to the additional polar oxygen atom partially offsetting the increased carbon count . In the context of the N-(1,3,4-oxadiazol-2-yl)benzamide antibacterial series, increasing methoxy substitution has been correlated with shifts in the mechanism of action from bactericidal membrane disruption to bacteriostatic target-specific inhibition [1]. The mono-methoxy configuration of the target compound may therefore favour a distinct biological profile compared with its di-methoxy counterpart, though this hypothesis requires empirical validation.

Medicinal Chemistry Lipophilicity Modulation Oxadiazole Drug Design

Benzamide vs. Alkanamide at Oxadiazole 2-Position: Impact on Antibacterial Scaffold Privilege

The target compound carries an aromatic 3-methoxybenzamide group at the oxadiazole 2-position, whereas analogs such as N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide replace this with a short aliphatic chain. The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold has been validated as a privileged chemotype for antibacterial development: halogenated variants achieve minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE) [1]. Critically, the benzamide moiety is essential for this activity—replacement with alkanamides or sulfonamide-only linkers abolishes the LTA biosynthesis inhibitory mechanism [1]. Compound F6, a structurally related N-(1,3,4-oxadiazol-2-yl)benzamide, demonstrated equipotency to fusidic acid in a mouse MRSA skin infection model, with no detectable resistance emergence over serial passage [2]. While the specific MIC of CAS 865286-90-4 has not been published, its retention of the benzamide pharmacophore positions it within the antibacterial-privileged subset of this chemotype, unlike alkanamide analogs that lack this critical structural feature.

Antibacterial Agents Scaffold Hopping Gram-Positive Pathogens

1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Regioisomer: Target Engagement and Synthetic Tractability

CAS 865286-90-4 contains a 1,3,4-oxadiazole core, distinguishing it from 1,2,4-oxadiazole regioisomers such as N-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-methoxybenzamide. The two regioisomers exhibit fundamentally different hydrogen-bonding geometries: the 1,3,4-oxadiazole presents nitrogen atoms at positions 3 and 4 capable of acting as a bidentate hydrogen-bond acceptor, whereas the 1,2,4-oxadiazole nitrogen lone pairs are oriented differently, altering target protein recognition [1]. In the NTPDase inhibitor series, 1,3,4-oxadiazole derivatives (compounds 7a–7g) demonstrated selective inhibition of NTPDase2 with greater binding affinity than adenosine monophosphate (AMP) and adenosine nucleotide phosphate (Anp) standards, as shown by molecular docking and structure-interaction fingerprint (SIFt) analysis [1]. This selectivity profile is regioisomer-dependent; 1,2,4-oxadiazole-containing compounds are not interchangeable and have been shown to engage different biological targets, including β-lactamase and VEGFR1, in unrelated assay systems [2]. For procurement decisions, the 1,3,4-oxadiazole regioisomer should be prioritised when the intended application involves NTPDase or thymidine phosphorylase-related pathways, whereas 1,2,4-oxadiazole analogs address a distinct target space.

Heterocyclic Chemistry Target Engagement Oxadiazole Regioisomerism

Predicted Physicochemical Profile vs. Lead-Like Criteria: Suitability for Downstream Optimisation

CAS 865286-90-4 has a molecular weight of 355.35 Da, a predicted ACD/LogP of approximately 3.2, 5 hydrogen-bond acceptors, 1 hydrogen-bond donor, and 7 rotatable bonds, placing it within lead-like chemical space (Rule of 5 compliant; no violations). In comparison, the sulfonamide-containing analog 4-[benzyl(isopropyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (MW 536.60 Da, predicted LogP 5.70) exhibits 3 Rule of 5 violations and significantly higher lipophilicity . The target compound's lower molecular weight and moderate lipophilicity provide greater headroom for property optimisation during hit-to-lead progression. Published ADME profiling on the N-(1,3,4-oxadiazol-2-yl)benzamide series indicates that compounds in this MW range generally exhibit acceptable aqueous solubility and metabolic stability, though specific experimental data for CAS 865286-90-4 are absent from the peer-reviewed literature [1]. The compound's presence in the ZINC database confirms commercial availability for virtual and experimental screening [2].

Drug-Likeness ADME Prediction Fragment-Based Drug Discovery

Evidence-Backed Application Scenarios for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide


Antibacterial Screening Against Drug-Resistant Gram-Positive Pathogens

The N-(1,3,4-oxadiazol-2-yl)benzamide scaffold, of which CAS 865286-90-4 is a member, has demonstrated potent antibacterial activity against MRSA, VISA, VRSA, and VRE in published studies (MICs as low as 0.25 µg/mL for lead compounds) [1]. The target compound retains the critical benzamide pharmacophore required for LTA biosynthesis inhibition, which is absent in alkanamide analogs [1]. Procurement of this compound for MIC determination against priority Gram-positive clinical isolates (S. aureus ATCC 29213, E. faecalis ATCC 29212) and resistant strains is supported by class-level evidence, though the quantitative MIC for this specific compound requires de novo experimental determination.

NTPDase2-Focused Anticancer Probe Development

1,3,4-Oxadiazole derivatives have been validated as selective NTPDase2 inhibitors, with compound 7g exhibiting non-competitive inhibition kinetics and superior binding affinity compared with AMP and Anp standards, as demonstrated by molecular docking and SIFt analysis [2]. CAS 865286-90-4 shares the 1,3,4-oxadiazole core and the 3,5-dimethoxyphenyl substituent that appear in the active NTPDase inhibitor series, making it a structurally plausible candidate for NTPDase screening. Because NTPDase2 is implicated in tumorigenesis and cancer progression, this application scenario is supported by target-disease relevance established in the primary literature [2].

Scaffold-Hopping Library Design Around the 3,5-Dimethoxyphenyl-1,3,4-Oxadiazole Core

The compound's unique substitution pattern (3,5-dimethoxyphenyl on oxadiazole; 3-methoxybenzamide) represents a distinct regioisomeric and functional group combination not extensively explored in published SAR studies . Medicinal chemistry teams can use CAS 865286-90-4 as a core scaffold for systematic variation of the benzamide substituent while retaining the 3,5-dimethoxyphenyl-oxadiazole fragment. The lead-like physicochemical profile (MW 355.35, predicted LogP ~3.2) provides ample optimisation headroom for introducing additional substituents without breaching Rule of 5 boundaries, unlike the heavier sulfonamide analogs that already violate multiple drug-likeness criteria .

Comparative Selectivity Profiling Against 1,2,4-Oxadiazole Counterparts

Given the documented divergence in target engagement between 1,3,4-oxadiazole and 1,2,4-oxadiazole regioisomers—the former engaging NTPDases and thymidine phosphorylase, the latter inhibiting β-lactamase and VEGFR1 [2][3]—CAS 865286-90-4 serves as a 1,3,4-oxadiazole-specific probe for target ID and selectivity panels. Researchers investigating off-target liabilities or polypharmacology can procure both regioisomeric families for parallel screening to map chemotype-specific biological fingerprints.

Quote Request

Request a Quote for N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.